Diltiazem-d3 Hydrochloride Diltiazem-d3 Hydrochloride Labelled Diltiazem, an antianginal, antihypertensive. Regulates Calcium release from intracellular stores in neutrophils.
Labelled Diltiazem. Diltiazem is a calcium chanel inhibitor used for the treatment of hypertension, arrhythmia, etc. It helps patients lower blood pressure and relax muscles.
Brand Name: Vulcanchem
CAS No.: 1217623-80-7
VCID: VC0196406
InChI: InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3;
SMILES: CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Molecular Formula: C22H24D3ClN2O4S
Molecular Weight: 454

Diltiazem-d3 Hydrochloride

CAS No.: 1217623-80-7

Cat. No.: VC0196406

Molecular Formula: C22H24D3ClN2O4S

Molecular Weight: 454

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diltiazem-d3 Hydrochloride - 1217623-80-7

CAS No. 1217623-80-7
Molecular Formula C22H24D3ClN2O4S
Molecular Weight 454
IUPAC Name [(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Standard InChI InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3;
SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Appearance White to Off-White Solid
Melting Point >197°C

Chemical Identity and Characterization

Structural Properties

Diltiazem-d3 Hydrochloride (CAS: 1217623-80-7) is structurally identical to conventional diltiazem hydrochloride, except for the strategic replacement of three hydrogen atoms with deuterium atoms at specific positions. This modification creates a compound with nearly identical chemical behavior but a distinct mass profile that is invaluable for mass spectrometry applications . The compound maintains the same pharmacological activity as non-deuterated diltiazem while providing enhanced analytical utility.

The physical and chemical characteristics of Diltiazem-d3 Hydrochloride are summarized in the following table:

PropertyValue
Molecular FormulaC22H24D3ClN2O4S
Molecular Weight454.00 g/mol
CAS Number1217623-80-7
Physical FormSolid
InChI KeyHDRXZJPWHTXQRI-ZOFGQJPPSA-N
PurityTypically ≥98% (CP)
Product SizePrice (USD)Catalog Number
1 mg$290.00sc-218225
5 mg$330.00sc-218225B
10 mg$660.00sc-218225A

Mechanism of Action

Calcium Channel Blockade

Diltiazem-d3 Hydrochloride operates through the same pharmacological mechanism as non-deuterated diltiazem, functioning as a calcium channel blocker that inhibits the influx of calcium ions into cardiac and smooth muscle cells . This mechanism is central to understanding both its analytical applications and the pharmacological effects it models.

Research Applications

Analytical Standard in Mass Spectrometry

The primary application of Diltiazem-d3 Hydrochloride is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses . The deuterium labeling creates a predictable mass shift that enables accurate quantification of diltiazem and its metabolites in complex biological matrices. This application is particularly valuable in:

  • Pharmacokinetic studies tracing diltiazem metabolism

  • Bioavailability assessments

  • Drug-drug interaction studies

  • Therapeutic drug monitoring

Method Development and Validation

Diltiazem-d3 Hydrochloride plays a crucial role in developing and validating bioanalytical methods for detecting diltiazem in various matrices . The compound has been cited in scientific publications related to pharmaceutical analysis, demonstrating its importance in establishing reliable quantification methods for both research and clinical applications.

The ideal properties of Diltiazem-d3 Hydrochloride as an internal standard include:

  • Chromatographic behavior nearly identical to unlabeled diltiazem

  • Distinct mass spectral signature for differentiation

  • Similar extraction efficiency from biological matrices

  • Stability under typical analytical conditions

Comparative Analysis with Related Compounds

Comparison with Non-deuterated Diltiazem

While Diltiazem-d3 Hydrochloride shares the pharmacological profile of conventional diltiazem, the deuterium labeling provides distinct analytical advantages without altering its biochemical behavior . The following table highlights key comparative features:

FeatureDiltiazem HydrochlorideDiltiazem-d3 Hydrochloride
Molecular Weight450.98 g/mol454.00 g/mol
Mass Spectrometric ProfileStandard isotopic pattern+3 Da mass shift
Pharmacological ActivityCalcium channel blockerIdentical to non-deuterated form
Primary UseTherapeutic agentAnalytical standard
Chromatographic BehaviorReference standardNearly identical retention time

Relationship to Metabolites

Analytical Methodologies

Mass Spectrometry Applications

The most valuable analytical approach utilizing Diltiazem-d3 Hydrochloride involves LC-MS/MS (liquid chromatography with tandem mass spectrometry) methodology . These sophisticated analytical techniques allow researchers to:

  • Detect trace amounts of diltiazem in complex biological samples

  • Differentiate between the parent compound and metabolites

  • Accurately quantify drug concentrations in pharmacokinetic studies

  • Monitor drug levels in clinical settings

Sample Preparation Considerations

Effective analytical workflows incorporating Diltiazem-d3 Hydrochloride typically include specific sample preparation and analytical parameters:

Analytical ParameterTypical Approach
Matrix TypesPlasma, serum, urine, tissue homogenates
Extraction MethodSolid-phase extraction, liquid-liquid extraction
ChromatographyReverse-phase HPLC with C18 columns
DetectionMultiple reaction monitoring (MRM)
Internal Standard ConcentrationOptimized based on expected analyte range

Research Limitations and Challenges

Availability Constraints

One significant challenge in working with Diltiazem-d3 Hydrochloride is its limited commercial availability and relatively high cost . The specialized nature of its production and limited market demand contribute to these constraints, potentially limiting broader research applications.

Analytical Considerations

While deuterium labeling provides many advantages, researchers must account for potential isotope effects in certain applications. Though minimal, these effects might include slight differences in:

  • Chromatographic retention times

  • Solubility in certain solvents

  • Extraction efficiency from complex matrices

  • Stability under extreme conditions

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